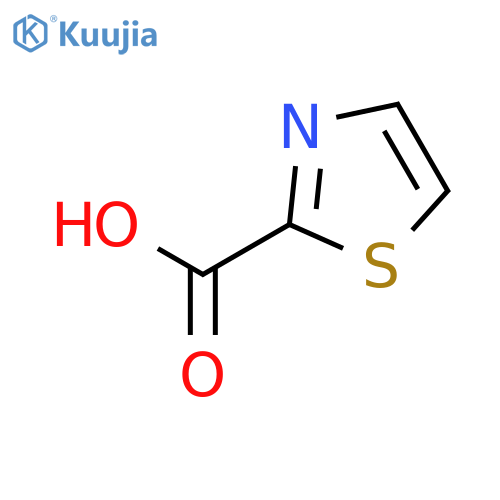Cas no 14190-59-1 (1,3-thiazole-2-carboxylic acid)

14190-59-1 structure
商品名:1,3-thiazole-2-carboxylic acid
1,3-thiazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Thiazole-2-carboxylic acid
- 1,3-Thiazole-2-carboxylic acid
- RARECHEM AL BE 0750
- 2-THIAZOLECARBOXYLIC
- 2-Carboxy-1,3-thiazole
- Thiazole-2- forMic acid
- thiazol-2-carboxylic acid
- 2-THIAZOLECARBOXYLIC ACID,THIAZOLE-2-CARBOXYLIC ACID
- Thiazole-2-carboxylic acid ,98%
- FT-0602281
- DTXSID30376402
- 2-THIAZOLECARBOXYLIC ACID
- BCP23473
- AKOS005169248
- W-201224
- MFCD02094169
- AC-22744
- thiazole carboxylic acid
- EN300-91129
- BB 0259709
- A19599
- AM20080317
- SY013089
- 14190-59-1
- IJVLVRYLIMQVDD-UHFFFAOYSA-N
- PS-3881
- CS-W019827
- STR04307
- thiazole-2-carboxylicacid
- thiazolecarboxylic acid
- AB10888
- SCHEMBL121301
- DB-010836
- STL558252
- BBL104235
- 1,3-thiazole-2-carboxylic acid
-
- MDL: MFCD02094169
- インチ: InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
- InChIKey: IJVLVRYLIMQVDD-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 128.98800
- どういたいしつりょう: 128.988
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.525
- ゆうかいてん: 95-118 °C
- ふってん: 310.6°C at 760 mmHg
- フラッシュポイント: 141.6℃
- 屈折率: 1.617
- すいようせい: Slightly soluble in water.
- PSA: 78.43000
- LogP: 0.84130
1,3-thiazole-2-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26
- リスク用語:R36/37/38
- セキュリティ用語:S26-36/37/39
- ちょぞうじょうけん:−20°C
1,3-thiazole-2-carboxylic acid 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
1,3-thiazole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01531-25g |
1,3-thiazole-2-carboxylic acid |
14190-59-1 | 97% | 25g |
¥1070 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123722-100G |
1,3-thiazole-2-carboxylic acid |
14190-59-1 | 97% | 100g |
¥ 3,352.00 | 2023-04-03 | |
| Key Organics Ltd | PS-3881-10MG |
1,3-Thiazole-2-carboxylic acid |
14190-59-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-3881-10G |
1,3-Thiazole-2-carboxylic acid |
14190-59-1 | >95% | 10g |
£440.00 | 2025-02-09 | |
| eNovation Chemicals LLC | Y1103314-5g |
thiazole-2-carboxylic acid |
14190-59-1 | 95% | 5g |
$160 | 2024-07-28 | |
| eNovation Chemicals LLC | D210281-5g |
THIAZOLE-2-CARBOXYLIC ACID |
14190-59-1 | 95% | 5g |
$263 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021199-10g |
Thiazole-2-carboxylic acid |
14190-59-1 | 98% | 10g |
¥403.00 | 2023-11-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76850-100g |
Thiazole-2-carboxylic acid |
14190-59-1 | 100g |
¥4726.0 | 2021-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T131973-100g |
1,3-thiazole-2-carboxylic acid |
14190-59-1 | 95% | 100g |
¥3180.90 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76850-25g |
Thiazole-2-carboxylic acid |
14190-59-1 | 25g |
¥1036.0 | 2021-09-07 |
1,3-thiazole-2-carboxylic acid 関連文献
-
A. Rossin,G. Giambastiani CrystEngComm 2015 17 218
-
2. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acidW. R. Boon J. Chem. Soc. 1945 601
-
3. 130. o-Mercapto-azo-compounds. Part X. Reactions of azobenzene-2-sulphenyl bromide and its derivatives with malonic acid, acetone, and acetophenoneA. Burawoy,A. Chaudhuri J. Chem. Soc. 1956 648
-
4. 194. Chemistry of micrococcin P. Part IIIP. Brookes,R. J. Clark,A. T. Fuller,M. P. V. Mijovi?,James Walker J. Chem. Soc. 1960 916
-
Rakhi Yadav,Dilkhush Meena,Kavita Singh,Rajdeep Tyagi,Yogesh Yadav,Ram Sagar RSC Adv. 2023 13 21890
14190-59-1 (1,3-thiazole-2-carboxylic acid) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14190-59-1)1,3-thiazole-2-carboxylic acid

清らかである:99%
はかる:100g
価格 ($):457.0